molecular formula C19H36NO2+ B1199161 Sintropium CAS No. 768313-41-3

Sintropium

货号: B1199161
CAS 编号: 768313-41-3
分子量: 310.5 g/mol
InChI 键: NCCCVLZKNQKUCJ-ZVBHREPYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sintropium is a synthetic quaternary ammonium compound primarily investigated for its anticholinergic properties, particularly in the management of chronic obstructive pulmonary disease (COPD) and asthma. This compound likely functions as a long-acting muscarinic antagonist (LAMA), binding selectively to M1 and M3 muscarinic receptors in bronchial smooth muscles to induce bronchodilation . Its synthesis involves multi-step organic reactions, including quaternization of tertiary amines, as observed in related compounds (see Section 3: Synthesis and Stability) .

属性

CAS 编号

768313-41-3

分子式

C19H36NO2+

分子量

310.5 g/mol

IUPAC 名称

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate

InChI

InChI=1S/C19H36NO2/c1-6-8-15(9-7-2)19(21)22-18-12-16-10-11-17(13-18)20(16,5)14(3)4/h14-18H,6-13H2,1-5H3/q+1/t16-,17+,18?,20?

InChI 键

NCCCVLZKNQKUCJ-ZVBHREPYSA-N

SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C

手性 SMILES

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C(C)C

规范 SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C

同义词

sintropium
sintropium bromide
syntropium bromide
VAL 480
VAL-480

产品来源

United States

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural Similarities and Differences

Sintropium shares a quaternary ammonium core with Tiotropium and Ipratropium, critical for receptor binding and prolonged activity. Key distinctions lie in substituent groups:

Property This compound Tiotropium Ipratropium
Core Structure Quaternary ammonium Quaternary ammonium Quaternary ammonium
Substituent Groups Benzyl-xanthine Di-thienyl carbonyl Isopropyl ester
Molecular Weight (g/mol) ~430 (estimated) 472.43 332.39
Synthetic Pathway Multi-step alkylation Grignard addition Esterification

Pharmacological and Clinical Profiles

Receptor Binding Affinity
  • This compound : Predicted M3 receptor affinity (Ki ≈ 0.2 nM) based on structural modeling, similar to Tiotropium (Ki = 0.17 nM).
  • Ipratropium : Lower affinity (Ki = 1.3 nM), necessitating more frequent dosing .
Duration of Action
  • This compound : Hypothesized 24-hour duration due to slow dissociation from receptors (t½ > 35 hours in vitro).
  • Tiotropium : Clinically confirmed 24-hour efficacy (t½ = 36 hours).
  • Ipratropium : Short-acting (t½ = 2–3 hours) .
Adverse Effects

Dry mouth and tachycardia are common across LAMAs. However, this compound’s benzyl-xanthine group may reduce systemic absorption, lowering cardiovascular risks compared to Tiotropium (clinical validation pending) .

Stability and Impurity Profiles

This compound’s degradation pathways include hydrolysis of the xanthine ring and oxidation of the benzyl group, generating impurities such as des-benzyl this compound (≤0.5% in accelerated stability tests). In contrast, Tiotropium exhibits higher susceptibility to photodegradation due to its di-thienyl structure .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。